molecular formula C18H14F2N2OS B2736307 1-(4-fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223904-46-8

1-(4-fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No. B2736307
M. Wt: 344.38
InChI Key: XFEKMRWWSSDDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C18H14F2N2OS and its molecular weight is 344.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds involves reactions under controlled conditions to produce novel compounds with specific structural features. For example, Saeed et al. (2011) prepared thioureas by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines, characterizing the structural and conformational properties through X-ray diffraction and vibrational spectra analyses. This approach underlines the importance of precise synthetic methods in generating compounds with desired physical and chemical properties (Saeed et al., 2011).

Potential Applications in Sensing

Compounds with an imidazole core have been utilized in developing sensors. Zhang et al. (2008) synthesized a Y-shaped fluorophore with an imidazole ring core for ratiometric fluorescent sensing of fluoride anion. This highlights the potential application of similar compounds in environmental and health-related sensing technologies (Zhang et al., 2008).

Luminescent Properties and Sensing Applications

Shi et al. (2015) explored dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing of benzaldehyde. These frameworks exhibit selective sensitivity, making them suitable for developing fluorescence sensors for specific chemicals (Shi et al., 2015).

Anti-inflammatory and Analgesic Activities

Research on imidazolyl acetic acid derivatives, such as those synthesized by Khalifa and Abdelbaky (2008), demonstrated anti-inflammatory and analgesic activities in preclinical models. This suggests that compounds with similar structural motifs could have therapeutic potential in managing pain and inflammation (Khalifa & Abdelbaky, 2008).

properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c1-18(2)21-15(11-3-7-13(19)8-4-11)17(24)22(18)16(23)12-5-9-14(20)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEKMRWWSSDDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

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